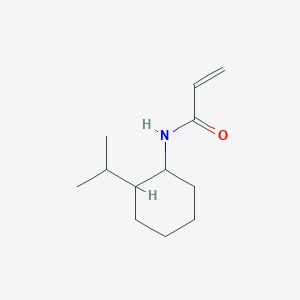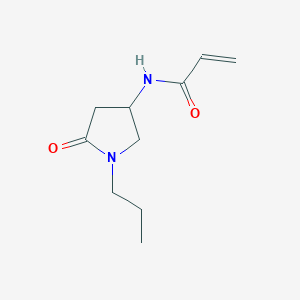
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide, commonly known as OPDA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinones, which are known to possess various biological activities. OPDA has been found to exhibit interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of OPDA is not fully understood, but it has been proposed that OPDA exerts its effects by modulating various signaling pathways in cells. OPDA has been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis. OPDA has also been found to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
OPDA has been found to have various biochemical and physiological effects. One of the most notable effects of OPDA is its ability to induce apoptosis in cancer cells. OPDA has also been found to inhibit the expression of various proteins that are involved in the survival and proliferation of cancer cells. In addition, OPDA has been found to modulate the expression of genes that are involved in the regulation of cell cycle progression and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
OPDA has several advantages and limitations for lab experiments. One of the main advantages of OPDA is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes OPDA a promising candidate for the development of cancer therapeutics. However, one of the limitations of OPDA is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of OPDA. One potential direction is to investigate the use of OPDA in combination with other cancer therapeutics, such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of OPDA in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of OPDA and to optimize its synthesis and formulation for clinical use.
Conclusion:
In conclusion, OPDA is a promising compound that has been studied for its potential applications in scientific research. OPDA has been found to exhibit interesting properties that make it a promising candidate for further investigation. Future studies are needed to fully understand the mechanism of action of OPDA and to optimize its synthesis and formulation for clinical use.
Synthesemethoden
OPDA can be synthesized through a multistep process that involves the reaction of 3-acetyl-4,5-dihydro-2H-pyrrole with propylamine, followed by the addition of acetic anhydride and sodium acetate. The resulting product can then be treated with propargyl bromide to yield OPDA. This synthesis method has been optimized to produce high yields of OPDA with good purity.
Wissenschaftliche Forschungsanwendungen
OPDA has been studied for its potential applications in various scientific research fields. One of the most promising applications of OPDA is in the field of cancer research. Studies have shown that OPDA can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. OPDA has also been found to inhibit the migration and invasion of cancer cells, which are key processes in the metastasis of cancer.
Eigenschaften
IUPAC Name |
N-(5-oxo-1-propylpyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-12-7-8(6-10(12)14)11-9(13)4-2/h4,8H,2-3,5-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEOJTYXOYAENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2764999.png)
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2765001.png)
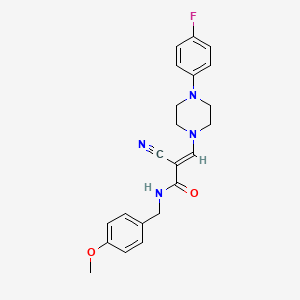
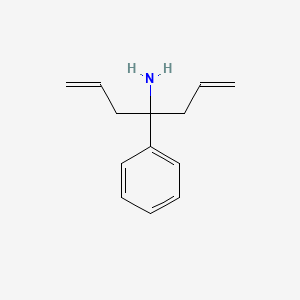
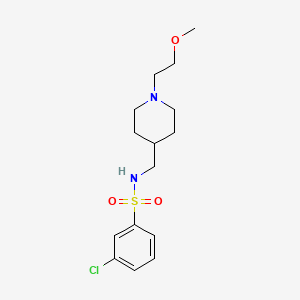
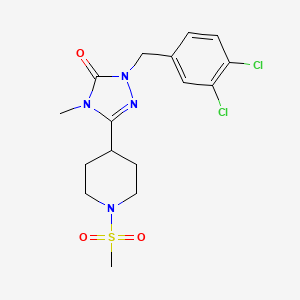

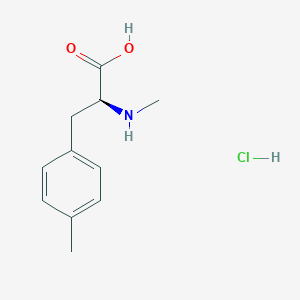
![2-{4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide](/img/structure/B2765013.png)

![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine](/img/structure/B2765016.png)
![8-(Bromomethyl)bicyclo[5.1.0]octane](/img/structure/B2765019.png)
